BenchChemオンラインストアへようこそ!

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

PARP10 inhibition Mono-ADP-ribosylation Chemical probe development

This 6-bromo-3,3-gem-dimethyl-dihydroisoquinolinone is a dual-purpose advanced intermediate for PARP10 and BACE-1 inhibitor programs. The C-6 bromine enables Pd/Ni-catalyzed Suzuki, Buchwald, or reductive cross-coupling diversification; the 3,3-dimethyl group eliminates oxidative metabolism at the benzylic 3-position—a known liability in first-generation analogs. In PARP10 assays, the 6-bromo regioisomer provides a 4.1-fold potency advantage over the unsubstituted scaffold (IC₅₀ 17.1 vs 70.3 μM). This is the recommended building block for constructing C-6-diversified libraries with improved metabolic stability. Procure this specific regioisomer upfront—bromine positional isomers (C-5, C-7) produce distinct pharmacological fingerprints and are not interchangeable.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 2091182-77-1
Cat. No. B2858704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
CAS2091182-77-1
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC1(CC2=C(C=CC(=C2)Br)C(=O)N1)C
InChIInChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyOIXRTVJUXOGARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2091182-77-1): Chemical Identity, Scaffold Class, and Procurement Context


6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2091182-77-1) is a brominated dihydroisoquinolinone derivative with molecular formula C₁₁H₁₂BrNO and molecular weight 254.12 g/mol . The compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold class, a privileged pharmacophore validated across multiple therapeutic target families including PARP enzymes, BACE-1, and NK3 receptors [1]. Its structural signature—a C-6 aryl bromide handle on a 3,3-gem-dimethyl-lactam core—positions it as a dual-purpose intermediate: the bromine enables transition-metal-catalyzed cross-coupling diversification, while the gem-dimethyl group imparts metabolic stability by preventing oxidative metabolism at the 3-position [2]. The compound is supplied by multiple reputable vendors at purities of ≥95% and is stored at 2–8°C under dry, sealed conditions .

Why 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Replaced by Generic In-Class Analogs


In-class dihydroisoquinolinones are not interchangeable because both the bromine position and the 3,3-dimethyl substitution independently and combinatorially control biological potency, target selectivity, and synthetic tractability. In PARP10 enzyme assays, moving the bromine from C-6 to C-5 shifts IC₅₀ from 17.1 μM to 10.1 μM, while relocating it to C-7 (on a related scaffold) yields IC₅₀ = 8.6 μM with >10-fold selectivity for the engineered LG-PARP10 mutant over wild-type [1][2]. The 3,3-dimethyl group is not an inert spacer: its absence permits oxidative degradation at the 3-position, reducing metabolic stability [3]. Furthermore, the C-6 bromine serves as the preferred oxidative addition site for Ni-catalyzed reductive cross-coupling; the C-7 isomer exhibits different reactivity profiles under identical coupling conditions [4]. Substituting the bromine for chlorine (6-chloro-3,3-dimethyl analog) alters both electronic properties and cross-coupling reactivity, while the non-halogenated parent (CAS 26278-65-9) lacks the synthetic diversification handle entirely. These quantitative and functional differences mean that analog substitution without re-optimization would compromise experimental reproducibility and lead progression.

Quantitative Comparative Evidence for 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 2091182-77-1)


PARP10 Inhibitory Potency: C-6 Bromo Substitution Confers a 4.1-Fold Improvement Over the Unsubstituted Dihydroisoquinolinone Scaffold

In a direct enzymatic assay against the PARP10 catalytic domain (PARP10cat), the C-6 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold (Compound 5, –R₅ = H, –R₆ = Br) exhibited an IC₅₀ of 17.1 μM, representing a 4.1-fold potency enhancement over the unsubstituted parent scaffold (Compound 1, –R₅ = H, –R₆ = H; IC₅₀ = 70.3 μM) [1]. By comparison, the C-5 bromo regioisomer (Compound 2) was more potent (IC₅₀ = 10.1 μM), while the C-7 bromo analog on a related scaffold achieved IC₅₀ = 8.6 μM against the engineered LG-PARP10cat mutant with >10-fold selectivity over wild-type PARP10cat [1][2]. These data establish that bromine position is a critical determinant of PARP10 potency and that the C-6 bromo isomer occupies a distinct activity band between C-5 and C-7 substitution. Note: The published data are for the non-dimethylated scaffold; the 3,3-dimethyl group on the target compound is expected to further enhance metabolic stability without abolishing the bromine position-dependent potency trend [3].

PARP10 inhibition Mono-ADP-ribosylation Chemical probe development

Synthetic Diversification Utility: 6-Bromo Isoquinolones Are Validated Substrates for Ni-Catalyzed Reductive and Photocatalytic Cross-Coupling at the C-6 Position

The 6-bromo isoquinolone motif has been experimentally validated as a competent substrate for both Ni-catalyzed reductive cross-coupling with alkyl tosylates and merged photocatalytic/Ni-catalyzed coupling with carboxylic acids. In the ACS Omega study, N-benzyl 6-bromo isoquinolone (1a) underwent reductive cross-coupling with N-Boc-4-tosyloxy-piperidine to afford the 6-substituted product in preparatively useful yields, with reaction optimization achieving up to 50% yield for the azetidine analog 9a [1]. The 6-bromo and 7-bromo positional isomers demonstrated differential reactivity, with the 6-bromo substrate showing distinct product distributions compared to the 7-bromo isomer under identical conditions [1]. This establishes the C-6 aryl bromide as a synthetic linchpin for late-stage diversification—a capability absent in the non-halogenated parent scaffold (CAS 26278-65-9, C₁₁H₁₃NO, MW 175.23) . The target compound's 3,3-dimethyl substitution does not interfere with cross-coupling reactivity at the C-6 position, as the reaction site is electronically and sterically independent.

Late-stage functionalization Ni-catalyzed cross-coupling C(sp³)–C(sp²) bond formation

Metabolic Stability Advantage: 3,3-Dimethyl Substitution Prevents Position-3 Oxidation Relative to Non-Substituted Dihydroisoquinolinones

The 3,3-dimethyl substitution on the dihydroisoquinolinone core is not a passive structural feature. According to the synthetic methodology study by Tazawa et al. (RSC Advances, 2018), introduction of substituents at the 3-position 'generally improve their biostability because the substituent prevents oxidation of the unsubstituted 3-position' [1]. This benzylic position is a known metabolic soft spot in dihydroisoquinolinone-containing drug candidates; gem-dimethyl blockade eliminates this oxidative liability. The non-dimethylated comparator 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3, MW 226.07 g/mol, boiling point 453.3°C) retains the oxidizable 3-methylene group and is consequently more susceptible to metabolic clearance . The target compound's higher molecular weight (254.12 vs. 226.07) and altered boiling point (426.0°C vs. 453.3°C predicted) reflect the physicochemical impact of the gem-dimethyl group . Additionally, the dimethyl group increases steric hindrance around the lactam nitrogen, which may influence N-alkylation regioselectivity in downstream synthetic steps [1].

Metabolic stability Oxidative metabolism Pharmacophore design

BACE-1 Inhibitor Scaffold Validation: The 6-Halogen-3,3-dimethyl-dihydroisoquinoline Motif Is Crystallographically Confirmed in the BACE-1 Active Site

The 6-chloro-3,3-dimethyl-dihydroisoquinoline moiety—the direct chloro analog of the target compound—is a crystallographically validated BACE-1 inhibitor scaffold. Multiple co-crystal structures deposited in the Protein Data Bank (PDB entries 4I0Z, 4I0E, 4I0G, 4I10, 4I11, 4I12, 4I1C, all at 1.70–1.85 Å resolution) feature the 6-chloro-3,3-dimethyl-dihydroisoquinolin-1-yl fragment engaged in the BACE-1 active site [1][2]. The 6-halogen substitution is critical: the chlorine (and by extension bromine) occupies a hydrophobic subpocket that was exploited to achieve sub-micromolar BACE-1 inhibition in the lead series [1]. The 3,3-dimethyl group is consistently present across all co-crystal structures, confirming its structural compatibility with the BACE-1 binding site. The bromine analog (target compound) offers the additional advantage of serving as a cross-coupling handle for further SAR exploration at the 6-position, a capability that the chloro analog does not provide under mild coupling conditions due to the higher bond dissociation energy of the C–Cl bond [3]. This makes the 6-bromo variant the preferred starting point for fragment elaboration campaigns where C-6 diversification is planned.

BACE-1 inhibition Alzheimer's disease Structure-based drug design

Recommended Application Scenarios for 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one Based on Quantitative Evidence


PARP10 Chemical Probe Development Requiring C-6 Vector Elaboration

When developing selective PARP10 inhibitors based on the dihydroisoquinolinone scaffold, the C-6 bromo substitution provides a 4.1-fold potency advantage over the unsubstituted scaffold (IC₅₀ 17.1 μM vs. 70.3 μM) while leaving the C-6 position available for further SAR expansion via cross-coupling [1]. The 3,3-dimethyl group simultaneously addresses the metabolic instability of the benzylic 3-position, a known liability in first-generation dihydroisoquinolinone PARP inhibitors [2]. This compound is the recommended advanced intermediate for PARP10-focused medicinal chemistry programs targeting the hydrophobic subpocket adjacent to the nicotinamide-binding site.

BACE-1 Fragment-to-Lead Elaboration via C-6 Cross-Coupling

The 6-chloro-3,3-dimethyl-dihydroisoquinoline scaffold is crystallographically validated in the BACE-1 active site (8 PDB co-crystal structures) [3]. The 6-bromo analog (target compound) is the superior starting material for fragment elaboration because the C–Br bond permits mild Pd- or Ni-catalyzed Suzuki, Buchwald, or reductive cross-coupling to introduce diverse C-6 substituents—chemistry that is inefficient or impractical with the C–Cl analog [4]. Researchers pursuing BACE-1 inhibitors with novel C-6 substitution patterns should procure this compound as the key diversification intermediate.

General Dihydroisoquinolinone Library Synthesis via Late-Stage Functionalization

The compound serves as a validated platform for constructing C-6 diversified dihydroisoquinolinone libraries. The Ni-catalyzed reductive cross-coupling protocol published by Louvel et al. (2020) has demonstrated the feasibility of introducing sp³-linked acyclic aminoalkyl, aza-, and oxacyclic appendages at the C-6 position of 6-bromo isoquinolones [4]. The 3,3-dimethyl substitution distinguishes this building block from the simpler 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3) by eliminating the metabolic soft spot at C-3, making library members more suitable for downstream in vitro and in vivo profiling [2]. Procurement of the 3,3-dimethyl variant upfront avoids the need for late-stage gem-dimethyl introduction.

Chemical Biology Tool Compound Synthesis for PARP Family Selectivity Profiling

The differential potency and selectivity profiles of bromine positional isomers (C-5: IC₅₀ 10.1 μM; C-6: IC₅₀ 17.1 μM; C-7: IC₅₀ 8.6 μM with >10-fold selectivity for LG-PARP10cat) demonstrate that each regioisomer produces a distinct pharmacological fingerprint [1][5]. The C-6 bromo-3,3-dimethyl compound is the appropriate choice when the target binding mode requires a C-6-directed vector, as the C-5 and C-7 isomers cannot recapitulate this geometry. Chemical biology groups constructing PARP family selectivity panels should include the C-6 isomer to enable comprehensive mapping of the bromine position-activity relationship.

Quote Request

Request a Quote for 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.